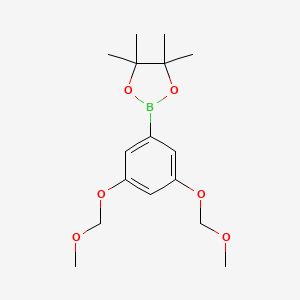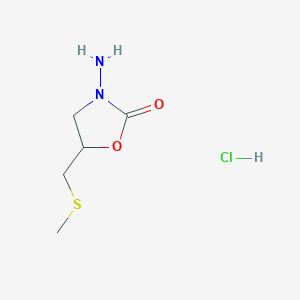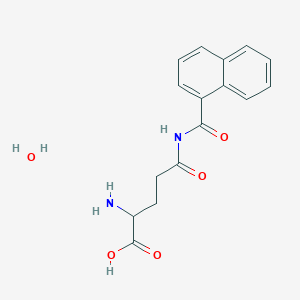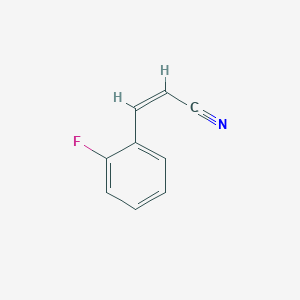
Testosterone-d3 Propionate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Testosterone-d3 Propionate is a synthetic derivative of testosterone, a naturally occurring androgen hormone. It is a deuterated form of testosterone propionate, where three hydrogen atoms are replaced with deuterium. This modification is often used in scientific research to study the pharmacokinetics and metabolism of testosterone due to the stability and traceability of deuterium.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Testosterone-d3 Propionate typically involves the esterification of testosterone with propionic acid in the presence of a deuterium source. The reaction is carried out under anhydrous conditions to prevent hydrolysis. Common reagents include deuterated propionic acid and a dehydrating agent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the final product’s quality and consistency. The reaction conditions are optimized to maximize yield and minimize impurities.
化学反応の分析
Types of Reactions
Testosterone-d3 Propionate undergoes various chemical reactions, including:
Oxidation: Conversion to 17-ketosteroids using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ketone group to a hydroxyl group using reducing agents such as lithium aluminum hydride.
Substitution: Ester hydrolysis to yield free testosterone and propionic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous solution.
Major Products
Oxidation: 17-ketosteroids.
Reduction: 17β-hydroxy derivatives.
Substitution: Free testosterone and propionic acid.
科学的研究の応用
Testosterone-d3 Propionate is widely used in scientific research due to its stability and traceability. Its applications include:
Chemistry: Studying the metabolic pathways and degradation products of testosterone.
Biology: Investigating the role of testosterone in cellular processes and its interaction with androgen receptors.
Medicine: Researching the pharmacokinetics and pharmacodynamics of testosterone replacement therapies.
Industry: Developing and testing new formulations of testosterone-based drugs.
作用機序
Testosterone-d3 Propionate exerts its effects by binding to androgen receptors in target tissues. This binding activates the receptor, leading to changes in gene expression and protein synthesis. The primary molecular targets include the androgen receptor and various enzymes involved in steroid metabolism. The pathways involved include the androgen receptor signaling pathway and the conversion of testosterone to dihydrotestosterone (DHT) by 5α-reductase.
類似化合物との比較
Testosterone-d3 Propionate is compared with other testosterone esters such as:
Testosterone Enanthate: Longer half-life and less frequent dosing.
Testosterone Cypionate: Similar to enanthate but with a slightly longer half-life.
Testosterone Undecanoate: Longest half-life, used for very infrequent dosing.
Uniqueness
The primary uniqueness of this compound lies in its deuterium labeling, which provides enhanced stability and traceability in metabolic studies. This makes it particularly valuable in research settings where precise tracking of testosterone metabolism is required.
List of Similar Compounds
- Testosterone Enanthate
- Testosterone Cypionate
- Testosterone Undecanoate
- Testosterone Phenylpropionate
特性
分子式 |
C22H32O3 |
|---|---|
分子量 |
347.5 g/mol |
IUPAC名 |
[(8R,9S,10R,13S,14S,17S)-16,16,17-trideuterio-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-17-yl] propanoate |
InChI |
InChI=1S/C22H32O3/c1-4-20(24)25-19-8-7-17-16-6-5-14-13-15(23)9-11-21(14,2)18(16)10-12-22(17,19)3/h13,16-19H,4-12H2,1-3H3/t16-,17-,18-,19-,21-,22-/m0/s1/i8D2,19D |
InChIキー |
PDMMFKSKQVNJMI-QKDKVBLDSA-N |
異性体SMILES |
[2H][C@]1([C@]2(CC[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CCC4=CC(=O)CC[C@]34C)C)OC(=O)CC |
正規SMILES |
CCC(=O)OC1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-Fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13404528.png)

![(5R,6S)-3-(2-aminoethylsulfanyl)-6-[(1R)-1-hydroxyethyl]-4-[(4-nitrophenyl)methyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate;hydrochloride](/img/structure/B13404536.png)
![benzyl N-[1-[3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate](/img/structure/B13404540.png)
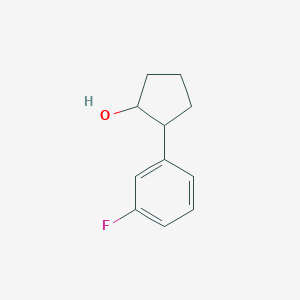
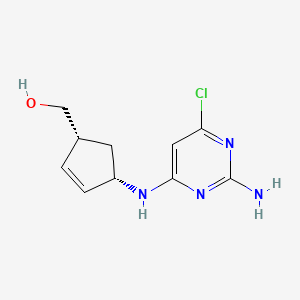
![(3R,4S,5R)-2-(5-amino-7-methyl-2,6,7,9,11-pentazatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaen-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B13404556.png)
